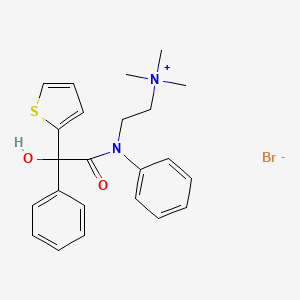
Butyldichloroaluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyldichloroaluminum, with the molecular formula C4H9AlCl2, is an organoaluminum compound. It is a derivative of aluminum where two chlorine atoms and one butyl group are bonded to the aluminum atom. This compound is known for its reactivity and is used in various chemical processes, particularly in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyldichloroaluminum can be synthesized through the reaction of aluminum trichloride with butyl lithium. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
AlCl3+C4H9Li→C4H9AlCl2+LiCl
Industrial Production Methods
In industrial settings, butyldichloroaluminum is produced using similar methods but on a larger scale. The reaction is carried out in specialized reactors that ensure the maintenance of an inert atmosphere and precise temperature control to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyldichloroaluminum undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen or oxidizing agents to form aluminum oxides and butyl chloride.
Reduction: Can act as a reducing agent in certain reactions.
Substitution: Reacts with nucleophiles where the chlorine atoms can be substituted by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Often used in the presence of hydrogen gas.
Substitution: Nucleophiles such as alcohols, amines, and thiols are commonly used.
Major Products
Oxidation: Produces aluminum oxides and butyl chloride.
Reduction: Forms reduced organic compounds.
Substitution: Produces substituted organoaluminum compounds.
Applications De Recherche Scientifique
Butyldichloroaluminum has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which butyldichloroaluminum exerts its effects involves the formation of reactive intermediates. These intermediates can interact with various molecular targets, facilitating chemical transformations. The pathways involved often include the formation of aluminum-carbon bonds and the subsequent reactions with other chemical species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylaluminum (C6H15Al): Another organoaluminum compound used in similar applications.
Diethylaluminum chloride (C4H10AlCl): Similar in structure but with different reactivity.
Methylaluminoxane (C2H6Al2O): Used as a co-catalyst in polymerization reactions.
Uniqueness
Butyldichloroaluminum is unique due to its specific reactivity profile, which makes it particularly useful in certain types of chemical reactions. Its ability to act as both a nucleophile and an electrophile allows for versatile applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
2444-82-8 |
|---|---|
Formule moléculaire |
C4H9AlCl2 |
Poids moléculaire |
155.00 g/mol |
Nom IUPAC |
butyl(dichloro)alumane |
InChI |
InChI=1S/C4H9.Al.2ClH/c1-3-4-2;;;/h1,3-4H2,2H3;;2*1H/q;+2;;/p-2 |
Clé InChI |
SHOVVTSKTTYFGP-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Al](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13745267.png)





![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)





